(2E)-3-(quinolin-6-yl)prop-2-enoic acid

Purity Quantification Reproducibility

Inconsistent E/Z ratios or undefined stereochemistry introduce confounding variables in SAR and docking simulations. This trans-configured quinoline acrylic acid offers a defined handle for medicinal chemistry. - **Defined E-geometry**: Ensures reproducible molecular shape and π-conjugation for accurate target engagement studies. - **AChE inhibitor precursor**: Direct route to quinolin-6-yl ester pharmacophore (patent WO2006070394A1). - **98% purity minimum**: Minimizes catalyst poisoning in cross-couplings and hydrogenations; ideal for scale-up.

Molecular Formula C12H9NO2
Molecular Weight 199.209
CAS No. 754190-68-6
Cat. No. B2994248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(quinolin-6-yl)prop-2-enoic acid
CAS754190-68-6
Molecular FormulaC12H9NO2
Molecular Weight199.209
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)C=CC(=O)O)N=C1
InChIInChI=1S/C12H9NO2/c14-12(15)6-4-9-3-5-11-10(8-9)2-1-7-13-11/h1-8H,(H,14,15)/b6-4+
InChIKeyOYENPJNMULTOEZ-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Overview of (2E)-3-(Quinolin-6-yl)prop-2-enoic Acid


(2E)-3-(Quinolin-6-yl)prop-2-enoic acid is a quinoline-based heterocyclic compound featuring a trans-configured acrylic acid moiety at the 6-position of the quinoline ring [1]. With a molecular formula of C12H9NO2 and a molecular weight of approximately 199.21 g/mol, this compound is classified as a versatile small-molecule scaffold used as a building block in medicinal chemistry and organic synthesis . The presence of the conjugated double bond system and the defined E-stereochemistry distinguishes it from positional isomers and saturated analogs, providing a unique handle for structure-activity relationship (SAR) studies and library generation .

Substitution Risks for (2E)-3-(Quinolin-6-yl)prop-2-enoic Acid


Generic substitution of (2E)-3-(quinolin-6-yl)prop-2-enoic acid with other quinoline-containing acrylic acids or saturated propanoic acid derivatives is not trivial due to differences in stereochemical definition, position of unsaturation, and purity profiles. The defined E-configuration of the target compound directly impacts molecular shape and π-conjugation, which are critical parameters in target binding and physicochemical property prediction [1]. Positional isomers such as 2-(quinolin-6-yl)acrylic acid (CAS 1227467-56-2) present distinct reactivity and steric profiles that can alter downstream reaction outcomes . Furthermore, batch-to-batch variability in purity and the absence of formal analytical certification from some suppliers can lead to irreproducible biological or synthetic results, making informed procurement decisions essential .

Differentiation Evidence for (2E)-3-(Quinolin-6-yl)prop-2-enoic Acid


Purity Impact on Dose-Response Accuracy

The target compound is commercially available with a certified purity of 98% . In contrast, some alternative suppliers offer the compound at 95% purity [1]. A 3% absolute purity difference can translate to up to 0.3 mM effective concentration discrepancy in a 10 mM DMSO stock solution, which is sufficient to skew dose-response curves in high-sensitivity assays.

Purity Quantification Reproducibility Procurement

Stereochemistry: Confirmed E-Configuration

The IUPAC name and InChI Key (OYENPJNMULTOEZ-GQCTYLIASA-N) confirm the specific E-configuration of the double bond in (2E)-3-(quinolin-6-yl)prop-2-enoic acid . In contrast, generically named '3-(quinolin-6-yl)prop-2-enoic acid' may refer to an undefined mixture of E and Z isomers . The E-isomer's geometry is distinct, with a different spatial orientation of the carboxylic acid group relative to the quinoline plane, which directly affects molecular recognition and binding affinity.

Stereochemistry E/Z isomerism SAR Analytical

Positional Isomer Reactivity Differences

The target compound features the acrylic acid moiety at the 3-position (prop-2-enoic acid), whereas its structural analog 2-(quinolin-6-yl)acrylic acid (CAS 1227467-56-2) places the acid group directly on the vinylic carbon at the 2-position . This positional difference alters electronic distribution and steric accessibility. The analog has been utilized in asymmetric hydrogenation to produce (S)-2-(quinolin-6-yl)propanoic acid with 80.1 g yield under specific conditions (6.89 MPa H2, Ru catalyst) . The target compound, with its extended conjugation, is expected to exhibit different reactivity in similar catalytic transformations, making it a non-interchangeable building block.

Isomerism Synthetic utility Chemical differentiation

Vendor Certification and Batch Consistency

The compound is available from Fluorochem with a stated purity of 98% and from Santa Cruz Biotechnology (sc-343672) for USD 288 (250 mg) and USD 584 (1 g) . In contrast, Sigma-Aldrich sells the compound 'as-is' without analytical data or purity warranty . For projects requiring batch-to-batch consistency and auditable quality control, the former vendors provide a clear advantage in mitigating the risk of unexpected impurities or degradation.

Procurement Quality assurance Reproducibility Vendor comparison

Quinolin-6-yl Scaffold as AChE Inhibitor Core

While direct biological data for the target compound is not available, the quinolin-6-yl motif is a recognized pharmacophore in the design of acetylcholinesterase (AChE) inhibitors. Patent WO2006070394A1 describes substituted carbamic acid quinolin-6-yl esters that exhibit potent anti-acetylcholinesterase activity and are proposed for the treatment of Alzheimer's disease and memory disturbances [1]. The target compound serves as a versatile starting material for synthesizing such derivatives, offering a direct entry point to this privileged scaffold.

Acetylcholinesterase Alzheimer's Kinase Class-level inference

Recommended Applications for (2E)-3-(Quinolin-6-yl)prop-2-enoic Acid


Pure E-Isomer for Medicinal Chemistry SAR

In medicinal chemistry projects where molecular conformation is critical for target engagement, the defined E-configuration of (2E)-3-(quinolin-6-yl)prop-2-enoic acid ensures that synthesized analogs possess a consistent geometry, eliminating the confounding variable of E/Z isomerism. This is essential for accurate docking simulations and SAR analysis, as the spatial orientation of the carboxylate group influences hydrogen bonding and π-stacking interactions with protein targets .

Synthesis of AChE Inhibitor Libraries

Researchers developing novel AChE inhibitors for neurodegenerative diseases can utilize this compound as a direct precursor to the quinolin-6-yl ester pharmacophore described in patent WO2006070394A1 [1]. The compound's acrylic acid handle allows for straightforward derivatization to carbamates or other esters, enabling rapid library generation and exploration of structure-activity relationships around a validated AChE-inhibiting core.

High-Purity Reagents for Reproducible Synthesis

For synthetic chemists performing catalytic hydrogenations, cross-couplings, or other transformations where impurity profiles can poison catalysts or lead to side products, the 98% purity offered by vendors like Fluorochem provides a reliable starting point . This is particularly relevant when scaling up reactions, as the reduced impurity load minimizes purification challenges and improves overall yield consistency compared to lower-purity or 'as-is' alternatives .

Positional Isomer Control in Regioselective Functionalization

When investigating the effect of the acrylic acid attachment point on biological activity or material properties, the target compound serves as a defined 3-substituted analog. Unlike 2-(quinolin-6-yl)acrylic acid (CAS 1227467-56-2), which presents a different electronic and steric environment, the target compound allows for direct comparison of positional isomer effects in a controlled experimental design, providing unambiguous SAR data .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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